molecular formula C17H21ClN2O B1320158 N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine CAS No. 917746-04-4

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine

Cat. No.: B1320158
CAS No.: 917746-04-4
M. Wt: 304.8 g/mol
InChI Key: YIUQQAGTXHJHMO-UHFFFAOYSA-N
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Description

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Chlorination and Ethoxylation: The quinoline core is then chlorinated at the 2-position and ethoxylated at the 6-position using appropriate reagents and conditions.

    Attachment of the Cyclopentylamine Group: The final step involves the nucleophilic substitution of the quinoline derivative with cyclopentylamine under basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions can target the quinoline ring or the amine group, leading to various reduced derivatives.

    Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, leading to a variety of functionalized quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of organic semiconductors and dyes.

Biology and Medicine

    Antimicrobial Agents: Quinoline derivatives exhibit antibacterial, antifungal, and antiviral activities.

    Anticancer Agents: Some derivatives are investigated for their potential anticancer properties.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Pharmaceuticals: Employed in the synthesis of various therapeutic agents.

Mechanism of Action

The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline: The parent compound of the quinoline family.

    Ethoxyquinoline Derivatives: Compounds with similar ethoxy substitution on the quinoline ring.

Uniqueness

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine is unique due to its specific substitution pattern and the presence of the cyclopentylamine group, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O/c1-2-21-15-7-8-16-12(10-15)9-13(17(18)20-16)11-19-14-5-3-4-6-14/h7-10,14,19H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUQQAGTXHJHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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